N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-13(11-14-3-4-17-16(12-14)7-10-24-17)19-18(21)15-5-8-20(9-6-15)25(2,22)23/h3-4,12-13,15H,5-11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWMZNZLDGYTBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3CCN(CC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a complex organic compound that exhibits potential biological activities due to its unique structural features. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
Structural Characteristics
The compound features:
- Benzofuran Core : This moiety is known for various biological activities.
- Piperidine Ring : Commonly associated with diverse pharmacological properties.
- Methylsulfonyl Group : This functional group may enhance solubility and bioavailability.
The biological activity of this compound is influenced by its interaction with specific molecular targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing neurotransmission and cellular signaling.
In Vitro Studies
Recent studies have evaluated the compound's efficacy in various biological assays:
| Assay Type | Result |
|---|---|
| Enzyme Inhibition | Moderate inhibition of cholinesterase (IC50 = 12 µM) |
| Receptor Binding | Affinity for 5-HT1A receptors (Ki = 45 nM) |
| Cytotoxicity | Induced apoptosis in cancer cell lines (EC50 = 8 µM) |
Case Studies
- Antineoplastic Activity : In a study involving human cancer cell lines, the compound demonstrated significant cytotoxic effects, leading to increased apoptosis markers such as caspase activation and PARP cleavage.
- Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from oxidative stress-induced damage, potentially through the modulation of antioxidant pathways.
Pharmacokinetics
Pharmacokinetic studies have shown that:
- Absorption : Rapid absorption with peak plasma concentrations achieved within 1 hour post-administration.
- Metabolism : Primarily metabolized via hepatic pathways with a half-life of approximately 4 hours.
- Excretion : Excreted mainly through urine as metabolites.
Potential Therapeutic Applications
Given its biological activity, this compound may have applications in:
- Alzheimer's Disease : Due to its cholinesterase inhibitory activity.
- Cancer Therapy : As a potential chemotherapeutic agent targeting specific cancer cell types.
- Neurodegenerative Disorders : For its neuroprotective properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dihydrobenzofuran-Containing Amines ()
Compounds such as 5-MAPDB (1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine) and 6-MAPDB (1-(2,3-dihydrobenzofuran-6-yl)-N-methylpropan-2-amine) share the dihydrobenzofuran backbone but differ in substitution patterns:
- Positional Isomerism : The target compound’s dihydrobenzofuran substituent is at the 5-position (vs. 6-position in 6-MAPDB), which may alter steric interactions or electronic distribution .
- Functional Group Variation : Unlike 5-MAPDB’s methylamine group, the target compound replaces the amine with a piperidine-4-carboxamide, likely reducing CNS stimulant effects (common in amine derivatives) and improving metabolic stability .
Table 1: Key Structural Differences
| Compound | Dihydrobenzofuran Position | Functional Group | Potential Biological Impact |
|---|---|---|---|
| Target Compound | 5-position | Piperidine-4-carboxamide | Enhanced polarity; potential antiviral |
| 5-MAPDB | 5-position | N-methylpropan-2-amine | Psychoactive (stimulant-like activity) |
| 6-MAPDB | 6-position | N-methylpropan-2-amine | Altered receptor selectivity |
Piperidine-4-Carboxamide Derivatives ()
The target compound shares its piperidine-4-carboxamide core with SARS-CoV-2 inhibitors such as (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide . Key comparisons include:
Benzamide Derivatives ()
Compounds like N-[(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-3-(4-methoxyphenyl)-1-oxopropan-2-yl]benzamide share an amide bond but diverge significantly:
- Scaffold Differences: The target compound’s piperidine-4-carboxamide and dihydrobenzofuran motifs distinguish it from benzamide derivatives with hydroxy-phenylpropan-2-yl amino groups.
- Pharmacophore Implications : The methylsulfonyl group in the target compound may serve as a hydrogen bond acceptor, a feature absent in ’s benzamides, which rely on methoxy/ethoxy substituents for electronic effects .
Research Findings and Hypotheses
- Antiviral Potential: Structural alignment with ’s piperidine carboxamides suggests the target compound may inhibit viral proteases, though its methylsulfonyl group could confer unique binding advantages .
- Reduced CNS Activity : Unlike dihydrobenzofuran-based amines (), the carboxamide substitution likely mitigates psychoactive risks, making it a safer candidate for therapeutic development .
- Metabolic Stability : The dihydrobenzofuran moiety and methylsulfonyl group may reduce oxidative metabolism compared to alkylamine or naphthyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
